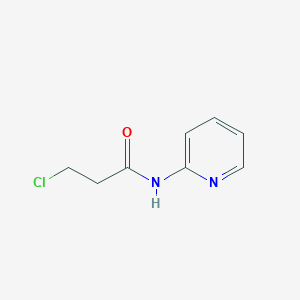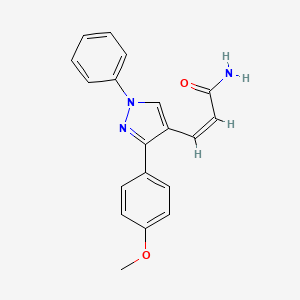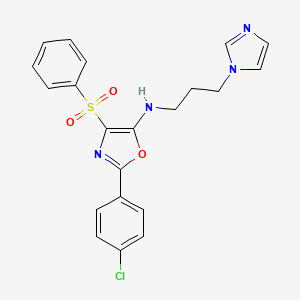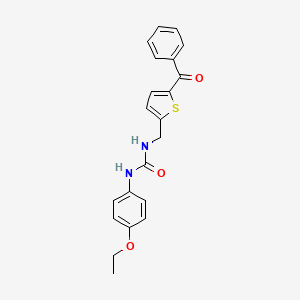
3-chloro-N-(pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(pyridin-2-yl)propanamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is used for research purposes .
Synthesis Analysis
N-(pyridin-2-yl)amides, which include 3-chloro-N-(pyridin-2-yl)propanamide, can be synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The process involves C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of 3-chloro-N-(pyridin-2-yl)propanamide consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The synthesis of N-(pyridin-2-yl)amides, including 3-chloro-N-(pyridin-2-yl)propanamide, involves a reaction with α-bromoketones and 2-aminopyridine . This reaction is facilitated by I2 and TBHP, leading to C–C bond cleavage .Physical And Chemical Properties Analysis
3-chloro-N-(pyridin-2-yl)propanamide is a solid substance that should be stored at room temperature . It has a predicted melting point of 131.90° C and a predicted boiling point of approximately 394.6° C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a refractive index of n20D 1.58 .Aplicaciones Científicas De Investigación
Proteomics Research
“3-chloro-N-(pyridin-2-yl)propanamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.
Anti-tubercular Agents
This compound has been mentioned in the context of anti-tubercular agents . Tuberculosis (TB) is a major global health problem and the search for new and effective anti-TB drugs is ongoing. The compound could potentially be used in the design and synthesis of new anti-tubercular agents.
Drug Development
The compound could be used in the development of new drugs . Its structure could be modified to create new compounds with potential therapeutic effects. For example, it could be used as a starting point for the synthesis of new anti-tubercular agents .
Biochemical Research
“3-chloro-N-(pyridin-2-yl)propanamide” is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used to study these processes at a molecular level.
Chemical Synthesis
This compound could be used in chemical synthesis . Chemical synthesis involves the making of complex chemical compounds from simpler ones. It is a key process in drug development.
Material Science
The physical properties of “3-chloro-N-(pyridin-2-yl)propanamide”, such as its melting point and boiling point , suggest that it could be used in material science research. Material science involves the study of the properties of matter, and this compound could be used to develop new materials with desirable properties.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes
Mode of Action
The exact mode of action of 3-chloro-N-(pyridin-2-yl)propanamide is currently unknown due to the lack of specific studies on this compound . It’s known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
It’s known that the compound is a solid at room temperature and has a predicted boiling point of 3946° C at 760 mmHg . These properties suggest that the compound’s action might be influenced by temperature and pressure.
Propiedades
IUPAC Name |
3-chloro-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYLLPDWPNJJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991809.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)
![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)
![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)

![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)


![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)
![3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2991823.png)

